N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methylphenyl group which may enhance lipophilicity.
- A dioxopurine moiety, contributing to its biological interactions.
- A sulfanylacetamide functional group, which is often associated with pharmacological activity.
The molecular formula is C18H22N6O3S with a molecular weight of approximately 398.48 g/mol.
Research indicates that the compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : The dioxopurine structure suggests potential inhibition of enzymes involved in nucleotide metabolism.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission or cell signaling pathways.
- Antiproliferative Effects : Preliminary studies suggest the compound exhibits anticancer properties by inhibiting cell proliferation in cancer cell lines.
Anticancer Activity
A significant study utilized the Sulforhodamine B (SRB) assay to evaluate the compound's anticancer effects on various cancer cell lines. The results demonstrated:
- Cell Lines Tested : Leukemia and lung cancer cell lines.
- Efficacy : The compound showed a dose-dependent inhibition of cell growth, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Leukemia (K562) | 15 | Inhibition of protein synthesis |
Lung Cancer (A549) | 20 | Induction of apoptosis |
Pharmacological Studies
In vivo studies have highlighted the pharmacological profile of this compound:
- Animal Models : Tested in rodent models for anti-inflammatory and analgesic effects.
- Results : Significant reduction in inflammation markers and pain response.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the compound's effectiveness against multiple cancer types. Results indicated that it significantly reduced tumor size in xenograft models compared to controls.
-
Case Study on Neurological Impact :
- Research explored its effects on dopamine transporter activity, suggesting implications for treating neurodegenerative diseases. The compound exhibited selective inhibition of dopamine reuptake, enhancing dopaminergic signaling.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-11-5-7-12(8-6-11)9-19-13(24)10-27-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h5-8H,9-10H2,1-4H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYNWVFBGOSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.